(4-Methoxy-2-nitrophenyl)boronic acid CAS number 860034-09-9
(4-Methoxy-2-nitrophenyl)boronic acid CAS number 860034-09-9
An In-Depth Technical Guide to (4-Methoxy-2-nitrophenyl)boronic acid (CAS: 860034-09-9)
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Abstract
(4-Methoxy-2-nitrophenyl)boronic acid is a highly functionalized arylboronic acid that has emerged as a pivotal building block in modern organic synthesis. Characterized by an electron-donating methoxy group and a sterically demanding, electron-withdrawing nitro group, this reagent presents a unique reactivity profile.[1] Its primary utility is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation for constructing complex biaryl scaffolds.[1] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced functional materials.[1][2] This guide provides an in-depth analysis of the compound's properties, synthesis, and mechanistic nuances in its most common application. It further offers field-proven experimental protocols, troubleshooting insights, and a discussion of its role in medicinal chemistry, designed to empower researchers to leverage this versatile reagent with confidence and precision.
Core Characteristics: Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of (4-Methoxy-2-nitrophenyl)boronic acid is the first step toward its effective application. The interplay between the methoxy and nitro substituents governs its solubility, stability, and reactivity. The electron-withdrawing nitro group enhances the electrophilicity of the boronic acid, while the methoxy group modulates its electronic properties.[1]
Physicochemical Data
The key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 860034-09-9 | [3][4][5][6] |
| Molecular Formula | C₇H₈BNO₅ | [3][4][5] |
| Molecular Weight | 196.96 g/mol | [3][4] |
| Appearance | Solid; White to light yellow crystalline powder | [5][7] |
| Melting Point | 158-161 °C | [1] |
| Solubility | Moderately soluble in organic solvents | [7] |
| SMILES | B(C1=C(C=C(C=C1)OC)[O-])(O)O | [3] |
| InChIKey | PFTLRSTZYYFBNF-UHFFFAOYSA-N | [3] |
Spectroscopic Signature
Spectroscopic analysis is critical for confirming the identity and purity of the starting material. While specific spectra should be run for each batch, the expected characteristics are as follows:
-
¹H NMR: The proton NMR spectrum will show distinct aromatic signals influenced by the substitution pattern. The proton ortho to the nitro group will be significantly downfield shifted. The methoxy group will present as a sharp singlet, typically around 3.8-4.0 ppm.
-
¹³C NMR: The carbon spectrum will confirm the presence of seven distinct carbon environments, with the carbon attached to the nitro group being significantly deshielded.
-
FTIR: The infrared spectrum will exhibit characteristic peaks for the O-H stretch of the boronic acid (a broad band around 3300-3500 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (approx. 1520 cm⁻¹ and 1340 cm⁻¹, respectively), and C-O stretching for the methoxy ether.
-
Mass Spectrometry (MS): Mass analysis will confirm the molecular weight. High-resolution mass spectrometry (HRMS) is essential for verifying the elemental composition.
Synthesis Strategies: A Practical Approach
The synthesis of (4-Methoxy-2-nitrophenyl)boronic acid is accessible through established organic chemistry methodologies. The choice of route often depends on the availability of starting materials and the desired scale. The most common approach involves the nitration of a readily available precursor.
Recommended Synthetic Route: Nitration of 4-Methoxyphenylboronic acid
This method is often preferred due to the commercial availability of the starting material, 4-methoxyphenylboronic acid. However, a critical challenge in the nitration of arylboronic acids is the risk of protodeboronation (loss of the B(OH)₂ group) under harsh acidic conditions.[8] Therefore, careful control of reaction conditions is paramount.
Caption: A generalized workflow for the synthesis of (4-Methoxy-2-nitrophenyl)boronic acid.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyphenylboronic acid (1.0 equiv) in an appropriate solvent like acetic anhydride or DMSO.[1]
-
Temperature Control (Critical Step): Cool the mixture in an ice-salt bath to maintain a temperature between -10 °C and 0 °C. Precise temperature control is crucial to minimize side reactions, particularly protodeboronation, which becomes more significant at higher temperatures.[8]
-
Nitration: Add fuming nitric acid (1.0-1.2 equiv) dropwise to the stirred solution, ensuring the temperature does not rise above 5 °C. The ortho-directing effect of the boronic acid group and the para-directing methoxy group favors the desired 2-nitro isomer.
-
Reaction: After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, monitoring progress by TLC.
-
Work-up: Carefully pour the reaction mixture over crushed ice to quench the reaction. The crude product should precipitate.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (4-Methoxy-2-nitrophenyl)boronic acid.[1]
The Suzuki-Miyaura Coupling: Mechanism and Application
The primary application of (4-Methoxy-2-nitrophenyl)boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[9][10]
Mechanistic Deep Dive
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[9] The electronic nature of (4-Methoxy-2-nitrophenyl)boronic acid plays a key role. The electron-withdrawing nitro group can make transmetalation more challenging compared to electron-rich arylboronic acids, sometimes necessitating stronger bases or higher temperatures.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind the Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond. This is often the rate-determining step.[2][9]
-
Transmetalation: The organic moiety (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic "ate" complex.[9][11] The choice of base is critical to ensure efficient transmetalation without causing degradation of the boronic acid.[12]
-
Reductive Elimination: The two coupled organic fragments (R¹ and R²) are eliminated from the palladium center, forming the final biaryl product and regenerating the Pd(0) catalyst.[9]
Field-Proven Experimental Protocol
This protocol is a robust starting point for coupling (4-Methoxy-2-nitrophenyl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.
-
Reaction Setup (Inert Atmosphere is Key): To a dry Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv), (4-Methoxy-2-nitrophenyl)boronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv). The excess boronic acid is used to drive the reaction to completion and compensate for any potential homocoupling or protodeboronation side reactions.[12]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required, e.g., SPhos, XPhos for challenging couplings). The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. This degassing procedure is vital to prevent oxygen from deactivating the Pd(0) catalyst.[12]
-
Solvent Addition: Add a degassed solvent system, such as dioxane/water (4:1) or toluene/ethanol/water. The presence of water can be beneficial for the solubility of the base and the stability of the catalytic species.[13][14]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.[12] Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up and Purification: Cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2]
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a fresh, active catalyst (pre-catalysts like Pd₂(dba)₃ with a ligand are often more robust). Switch to a stronger base (e.g., Cs₂CO₃).[12] Increase the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen re-oxidizing Pd(0) to Pd(II); Certain Pd(II) precursors. | Ensure rigorous degassing of the solvent and reaction vessel.[12] Use a Pd(0) source directly or a pre-catalyst that rapidly reduces to Pd(0). |
| Protodeboronation | Presence of excess water or protic solvents; Base is too weak or too strong/hydrolytic. | Use anhydrous solvents if possible. Carefully select the base; K₃PO₄ is often a good balance.[12][13] |
Applications in Medicinal Chemistry and Beyond
The biaryl structures synthesized using (4-Methoxy-2-nitrophenyl)boronic acid are of significant interest to the pharmaceutical industry.[15][16]
-
Anticancer Drug Development: This reagent serves as a key precursor for synthesizing complex heterocyclic systems. For example, it has been used to create indole derivatives that are intermediates in the development of novel anticancer agents.[1] The boronic acid functional group itself has gained immense traction in medicinal chemistry since the approval of bortezomib, a boronic acid-containing proteasome inhibitor for treating multiple myeloma.[15][16]
-
Enzyme Inhibition: The unique electronic properties imparted by the nitro and methoxy groups can influence the binding affinity of the final molecule to biological targets.[1]
-
Material Science: Arylboronic acids are explored for their application in developing sensors, particularly for carbohydrate detection, due to their ability to form reversible boronate esters with diols.[1]
Safety, Handling, and Storage
Proper handling is essential for user safety and to maintain the integrity of the reagent.
-
Hazards: (4-Methoxy-2-nitrophenyl)boronic acid may cause skin and eye irritation.[1] Some sources indicate it may be harmful if swallowed.[3] Always consult the latest Safety Data Sheet (SDS) from the supplier.[6][17][18]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18][19] Handle in a well-ventilated area or a chemical fume hood.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4][17] Boronic acids can be susceptible to dehydration to form boroxines or degradation upon prolonged exposure to air and moisture.
References
-
(4-Methoxy-2-nitrophenyl)boronic acid | C7H8BNO5 | CID 44119590 - PubChem. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. [Link]
-
Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing). [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]
-
4-Methoxyphenylboronic acid - SpectraBase. [Link]
-
Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine - ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. [Link]
-
Kinetics of the coupling of 4‐methoxyphenylboronic acid with... - ResearchGate. [Link]
Sources
- 1. (4-Methoxy-2-nitrophenyl)boronic Acid|CAS 860034-09-9 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (4-Methoxy-2-nitrophenyl)boronic acid | C7H8BNO5 | CID 44119590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 860034-09-9|(4-Methoxy-2-nitrophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. 4-Methoxy-2-nitrophenylboronic acid | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis routes of 4-Nitrophenylboronic acid [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.ie [fishersci.ie]
